![molecular formula C21H32O B14607727 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene CAS No. 58509-29-8](/img/structure/B14607727.png)
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3,7-dimethyldodeca-2,6-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 3,7-dimethyldodeca-2,6-dien-1-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the dodeca-2,6-dien-1-yl group to single bonds, resulting in a saturated compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Tetradecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
Uniqueness
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a long aliphatic chain with multiple double bonds. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
58509-29-8 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-(3,7-dimethyldodeca-2,6-dienoxy)-4-methylbenzene |
InChI |
InChI=1S/C21H32O/c1-5-6-7-9-18(2)10-8-11-19(3)16-17-22-21-14-12-20(4)13-15-21/h10,12-16H,5-9,11,17H2,1-4H3 |
Clave InChI |
ZCMHYQOWGASYQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCCC(=CCOC1=CC=C(C=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
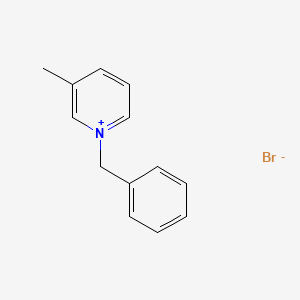

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)

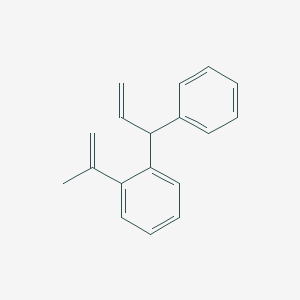
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

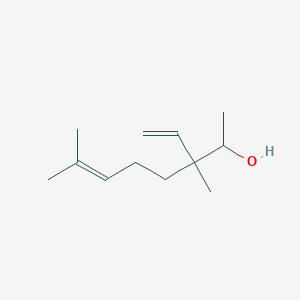
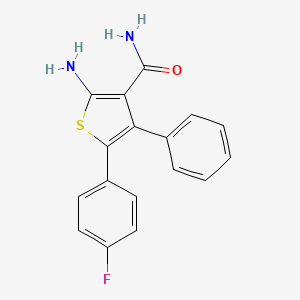
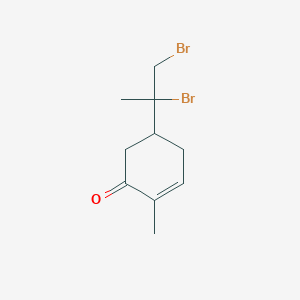
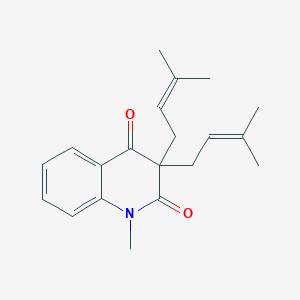
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
